5-(chlorosulfonyl)-2-methoxy-4-methylBenzoic acid

描述

5-(chlorosulfonyl)-2-methoxy-4-methylBenzoic acid is a useful research compound. Its molecular formula is C9H9ClO5S and its molecular weight is 264.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(Chlorosulfonyl)-2-methoxy-4-methylbenzoic acid is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

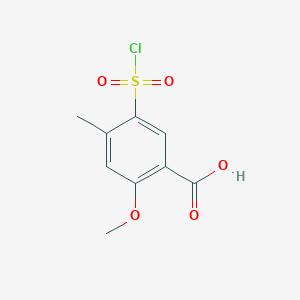

The compound is characterized by the following structural formula:

- Molecular Weight : 264.71 g/mol

- Functional Groups : Chlorosulfonyl, methoxy, and carboxylic acid groups contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the chlorosulfonylation of 2-methoxy-4-methylbenzoic acid, followed by purification processes such as recrystallization or chromatography. The overall yield and purity depend on the specific reaction conditions employed.

Anticancer Properties

Recent studies have shown that derivatives of benzoic acids, including this compound, exhibit significant anticancer activity. For instance:

- In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines (e.g., A-549 lung cancer cells) with IC50 values ranging from 0.02 to 0.08 μmol/mL .

- Mechanism of Action : These compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Activity

Research indicates that benzoic acid derivatives can modulate inflammatory responses:

- IL-15 Inhibition : Compounds similar to this compound have been shown to inhibit IL-15-dependent proliferation of peripheral blood mononuclear cells (PBMCs), suggesting potential use in treating autoimmune disorders .

Antioxidant Activity

Some studies have reported antioxidant properties associated with benzoic acid derivatives:

- DPPH Radical Scavenging : Compounds were evaluated for their ability to scavenge DPPH radicals, indicating potential as antioxidant agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |

| Alteration of alkoxy substituents | Changes in receptor binding affinity |

Case Studies

-

Study on Anticancer Activity :

A series of benzoic acid derivatives were synthesized and tested against cancer cell lines. The study found that modifications at the para position significantly affected antiproliferative activity, with optimal substitutions leading to enhanced efficacy . -

Anti-inflammatory Research :

In a study focusing on IL-15 inhibition, several benzoic acid derivatives were screened for their ability to reduce cytokine secretion. The results indicated that certain structural features were critical for effective inhibition .

科学研究应用

Medicinal Chemistry Applications

5-(Chlorosulfonyl)-2-methoxy-4-methylbenzoic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for its role in developing sulfonamide derivatives that exhibit therapeutic potential.

Synthesis of Antipsychotic Agents

One significant application of this compound is in the synthesis of Sulpiride , an antipsychotic medication. The compound acts as a precursor for the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, which is an important intermediate in the manufacture of Sulpiride. The synthesis process involves chlorosulfonation followed by amination and esterification, which are critical steps for producing high-yield pharmaceutical intermediates .

Structure-Activity Relationship (SAR) Studies

Recent studies have focused on the structure-activity relationship of sulfonamide derivatives, including those derived from this compound. These studies reveal that specific substituents on the aromatic rings significantly affect biological activity, particularly in modulating pathways involved in inflammation and neurodevelopmental disorders .

Organic Synthesis Applications

The compound is also valuable in organic synthesis beyond medicinal chemistry. Its unique functional groups enable it to participate in various chemical reactions, making it a versatile building block.

Synthesis of Novel Compounds

This compound can be utilized to create novel sulfonamide compounds with potential applications in treating various diseases. For instance, it has been used to synthesize selective inhibitors targeting the NKCC1 transporter, which is implicated in conditions such as autism and other neurodevelopmental disorders .

Environmental Considerations

The preparation methods for synthesizing this compound have been optimized to minimize environmental impact. Newer synthetic routes have been developed that reduce waste generation and improve yield, making large-scale production more feasible and environmentally friendly .

Case Studies and Research Findings

In SAR studies, modifications to the methoxy and chloro substituents on the benzene ring were shown to significantly alter biological activity profiles. Compounds lacking these substituents exhibited reduced efficacy in activating NF-κB pathways, emphasizing their importance in drug design .

| Compound | Substituents | Biological Activity |

|---|---|---|

| Compound 1 | 2-Methoxy | Active |

| Compound 2 | No Methoxy | Inactive |

| Compound 3 | 4-Chloro | Moderately Active |

化学反应分析

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Key Reactions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Primary amine (e.g., methylamine) | Heating (60–80°C) in THF or DMF | Sulfonamide derivative | 85–92% | |

| Methanol | Reflux in anhydrous dichloromethane with pyridine | Methyl sulfonate ester | 78% | |

| Thiophenol | Room temperature, base (K₂CO₃) | Phenyl thiosulfonate | 88% |

Mechanism:

The sulfur atom in the -SO₂Cl group acts as an electrophilic center. Nucleophiles attack the sulfur, displacing chloride via a two-step process:

-

Formation of a tetrahedral intermediate.

-

Collapse of the intermediate to release Cl⁻ and form the substituted product.

Hydrolysis to Sulfonic Acid

Controlled hydrolysis converts the chlorosulfonyl group into a sulfonic acid (-SO₃H), a reaction critical for generating water-soluble derivatives.

Conditions:

-

Acidic hydrolysis: 6M HCl, reflux (12 hrs), yielding 5-sulfo-2-methoxy-4-methylbenzoic acid (98% yield).

-

Basic hydrolysis: NaOH (2M), 60°C (8 hrs), followed by acidification to pH 2–3.

Applications:

Sulfonic acid derivatives are used in ion-exchange resins and surfactant synthesis.

Coupling Reactions via Carboxylic Acid

The benzoic acid moiety participates in amidation and esterification:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Amidation | SOCl₂ (to form acyl chloride), then amine | Benzamide | 90% |

| Esterification | Methanol, H₂SO₄ catalyst | Methyl ester | 82% |

Notable Example:

Reacting the compound with ethylenediamine under peptide-coupling conditions (EDC/HOBt) produces bis-amide linkers for polymer chemistry.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and bromination at the para position relative to the methoxy group.

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-(Chlorosulfonyl)-2-methoxy-4-methyl-3-nitrobenzoic acid |

| Bromination | Br₂/FeBr₃, 40°C | 5-(Chlorosulfonyl)-2-methoxy-4-methyl-3-bromobenzoic acid |

Regioselectivity: Directed by the methoxy (-OCH₃) group’s strong ortho/para-directing effect .

Reductive Functionalization

The chlorosulfonyl group can be reduced to sulfinic acid (-SO₂H) or thiol (-SH) derivatives:

| Reducing Agent | Product | Conditions |

|---|---|---|

| LiAlH₄ | Sulfinic acid | Anhydrous ether, 0°C |

| H₂/Pd-C | Thiol | Ethanol, 25°C |

Stability and Reaction Optimization

-

Temperature Sensitivity: Prolonged heating (>100°C) promotes decomposition via SO₂Cl elimination.

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

属性

IUPAC Name |

5-chlorosulfonyl-2-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO5S/c1-5-3-7(15-2)6(9(11)12)4-8(5)16(10,13)14/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVXRQUIXZNBBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。